

What is Metol and its chemical formula?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996

[Get Quote](#)

An In-depth Technical Guide to Metol for Researchers and Scientists

Introduction

Metol, a trade name for the organic compound N-methyl-p-aminophenol sulfate, is a well-established chemical primarily known for its role as a developing agent in black-and-white photography.^{[1][2]} Its chemical formula is represented as $[\text{HO-C}_6\text{H}_4\text{NH}_2(\text{CH}_3)]_2\text{HSO}_4$ or $(\text{C}_7\text{H}_{10}\text{NO})_2\text{SO}_4$.^{[1][3]} It is the sulfate salt of N-methylaminophenol.^[3] Beyond its photographic applications, Metol's properties as a reducing agent make it a valuable tool in various laboratory and industrial settings, including chemical synthesis, microscopy, and dyeing processes.^{[1][2][4]}

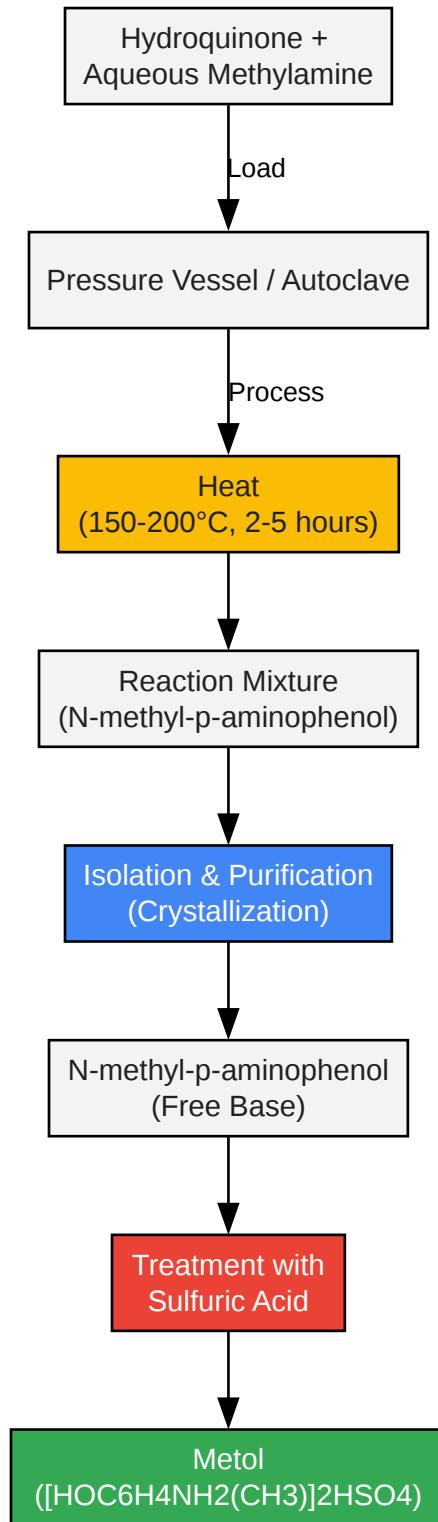
This guide provides a comprehensive overview of Metol's chemical properties, synthesis protocols, applications, and safety data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Metol is a white to slightly pink or beige crystalline powder.^{[1][5][6]} Due to the instability of the free base (N-methyl-p-aminophenol) in the presence of air and light, it is commercially supplied and used as the more stable sulfate salt.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	4-(methylamino)phenol sulfate	[3] [7]
Synonyms	N-methyl-p-aminophenol sulfate, p-(Methylamino)phenol sulfate, Elon, Rhodol, Genol	[1] [3] [4]
CAS Number	55-55-0	[1] [7]
Chemical Formula	(C ₇ H ₁₀ NO) ₂ SO ₄	[1] [7]
Molecular Weight	344.38 g/mol	[1] [4] [7]
Appearance	White to slightly pink/beige crystalline powder	[1] [5] [6]
Melting Point	~260 °C (decomposes)	[1] [7] [8]
Solubility	Soluble in water (50 g/L at 20°C) and alcohol; insoluble in ether.	[1] [4] [9]
pKa (free base)	11.31 (Predicted)	[1]
Stability (Solid)	Stable when stored in a cool, dry place protected from light.	[5] [8]
Stability (Aqueous Sol.)	Prone to oxidation; should be prepared fresh.	[8]

Synthesis of Metol


Several methods for preparing N-methylaminophenol, the precursor to Metol, have been established. The most common routes involve the reaction of hydroquinone with methylamine or the decarboxylation of N-4-hydroxyphenylglycine.[\[3\]](#)[\[6\]](#) The resulting free base is then converted to its sulfate salt to yield Metol.[\[1\]](#)

Synthesis via Hydroquinone and Methylamine

This method involves the direct reaction of hydroquinone with an aqueous solution of methylamine under elevated temperature and pressure.[\[1\]](#)

- Materials: Hydroquinone, aqueous methylamine (e.g., 10 N), sulfuric acid.[[1](#)]
- Procedure (Derived from patent literature):
 - Place 20 grams of hydroquinone and two equivalents of 10 N aqueous methylamine into a suitable pressure vessel or autoclave.[[1](#)]
 - Heat the mixture to a temperature between 150 °C and 200 °C.[[1](#)]
 - Maintain the reaction at this temperature for a period of 2 to 5 hours.[[1](#)]
 - After the reaction is complete, cool the vessel to room temperature.
 - Process the resulting mixture to isolate the N-methyl-p-aminophenol free base. Purification can be achieved through crystallization from an appropriate solvent.[[1](#)]
 - Convert the purified free base to its sulfate salt by treating it with sulfuric acid to yield Metol.[[1](#)]

Synthesis of Metol from Hydroquinone

[Click to download full resolution via product page](#)

Workflow for Metol synthesis via the hydroquinone pathway.

Synthesis via Decarboxylation of N-4-hydroxyphenylglycine

Another established method for producing the Metol precursor is the decarboxylation of N-4-hydroxyphenylglycine (Glycin).[3] This process involves heating the starting material to induce the elimination of carbon dioxide.[6]

- Materials: N-4-hydroxyphenylglycine.[6]
- Procedure:
 - Place N-4-hydroxyphenylglycine into a reaction vessel suitable for high-temperature reactions.
 - Heat the material to a precisely controlled temperature, typically in the range of 180-220°C.[6]
 - The thermal process induces decarboxylation, eliminating carbon dioxide and forming N-methyl-p-aminophenol.[6]
 - Follow with isolation, purification, and conversion to the sulfate salt as described in the previous method.

Applications in Research and Industry

While renowned for its use in photography, Metol's reducing capabilities are applicable in several scientific fields.

Photographic Development

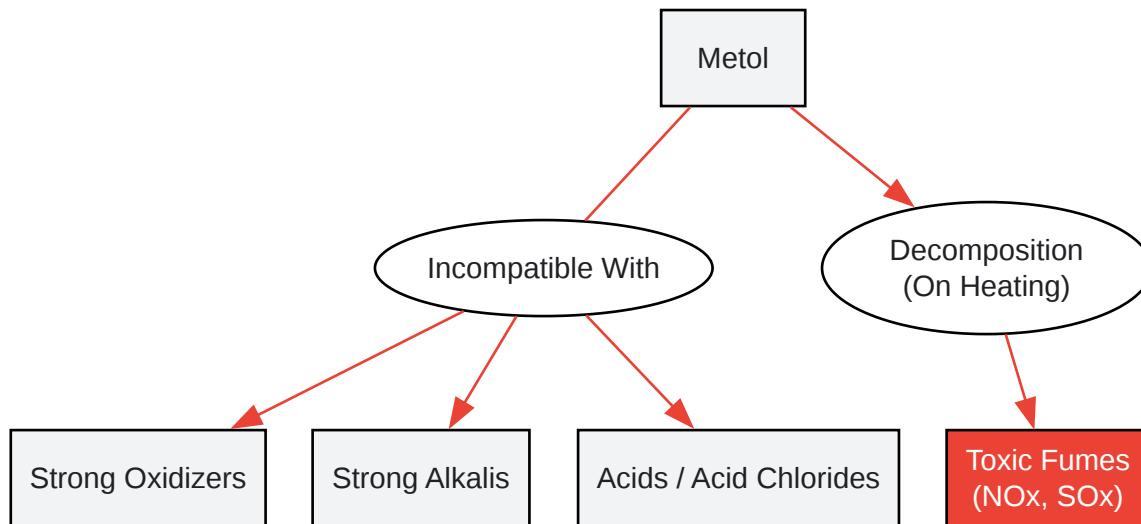
Metol is a classic developing agent for continuous-tone applications.[7] It works by reducing exposed silver halide crystals in photographic emulsions to metallic silver, which forms the visible image.[4][5] Metol is frequently combined with hydroquinone to create "MQ" developers.[3] This combination exhibits superadditivity, where the developmental activity of the mixture is greater than the sum of the individual agents.[3][7]

Laboratory and Research Applications

- Microscopy and Histology: As a reducing agent, Metol is used in silver staining protocols for the visualization of cellular structures.[2] It aids in the reduction of silver ions to metallic silver, depositing it on specific tissues or cellular components to enhance contrast for microscopic examination.
- Chemical Synthesis: Metol can serve as a mild reducing agent in certain organic synthesis reactions.[2][8] It can also be used as an intermediate in the synthesis of more complex molecules, such as arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have been investigated for anticancer and apoptosis-inducing activities.[10]
- Antioxidant Studies: The phenolic structure of Metol allows it to function as an antioxidant by scavenging free radicals. This property makes it a candidate for studies related to oxidative stress or for stabilizing other chemical compounds prone to oxidation.[8]
- Nanoparticle Synthesis: Metol's reducing potential can be applied to the synthesis of metallic nanoparticles, such as silver nanoparticles, by reducing a metal salt precursor.[8]

Other Industrial Uses

Beyond the laboratory, Metol is used in the dyeing of furs and as a component in some hair dye formulations.[4][11][12] It has also been investigated as a corrosion inhibitor for mild steel in acidic environments.[13]


Chemical Reactivity and Safety Profile

Understanding the reactivity and hazards of Metol is critical for its safe handling in a laboratory environment.

Stability and Reactivity

Metol is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong alkalis, acids, and acid chlorides.[14][15] Aqueous solutions are susceptible to oxidation from exposure to air and light.[8] Upon heating, it decomposes and can produce toxic fumes, including nitrogen oxides and sulfur oxides.[16]

Metol Reactivity and Hazards

[Click to download full resolution via product page](#)

Key reactivity and decomposition pathways for Metol.

Toxicology and Safe Handling

Metol is classified as hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.^[17] It is also very toxic to aquatic life with long-lasting effects.^[17]

Hazard Type	Description	Reference(s)
Acute Oral Toxicity	Harmful if swallowed.	[17]
Skin Sensitization	May cause an allergic skin reaction. Prolonged or repeated contact can lead to sensitization dermatitis.	[7] [16] [17]
Eye/Skin Irritation	Can cause skin and eye irritation.	[4]
Target Organ Toxicity	May cause damage to organs (e.g., blood) through prolonged or repeated exposure.	[16] [17]
Aquatic Hazard	Very toxic to aquatic life with long-lasting effects.	[17]

Recommended Safety Precautions:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[\[16\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate laboratory clothing.[\[14\]](#)[\[17\]](#)
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and protected from light.[\[8\]](#)[\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemiis.com [chemiis.com]
- 6. Buy Metol | 55-55-0 [smolecule.com]
- 7. Metol [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. Metol - CAMEO [cameo.mfa.org]
- 10. Metol | CymitQuimica [cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. technopharmchem.com [technopharmchem.com]
- 16. echemi.com [echemi.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- To cite this document: BenchChem. [What is Metol and its chemical formula?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085996#what-is-metol-and-its-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com